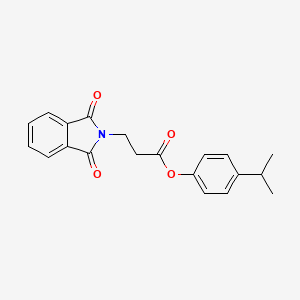

4-isopropylphenyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is part of a broader category of chemical compounds that have been synthesized and characterized for various applications, including pharmaceuticals and materials science. While the exact compound was not directly found in the search, insights into similar compounds provide valuable context for understanding its potential synthesis, structure, and properties.

Synthesis Analysis

The synthesis of related compounds typically involves multiple steps, including condensation, chlorination, and esterification reactions. For instance, the preparation of closely related compounds has been achieved through specific reaction sequences involving key intermediates and catalysts to ensure the desired structural framework and functional groups are appropriately incorporated (Yan Shuang-hu, 2014).

Molecular Structure Analysis

Molecular structure characterization often employs techniques such as X-ray diffraction, NMR (nuclear magnetic resonance), and IR (infrared spectroscopy). These methods confirm the molecular geometry, bond lengths, angles, and overall structural integrity of the compound. For example, X-ray crystallography has provided detailed insights into the molecular structures of similar compounds, revealing their complex geometries and intermolecular interactions (F. Vogt et al., 2013).

Chemical Reactions and Properties

Chemical properties, including reactivity patterns and stability, are critical for understanding how such compounds behave under different conditions. The compound's functional groups, such as ester and isopropyl groups, dictate its participation in various chemical reactions, including conjugate additions and substitutions, which are pivotal in synthesizing derivative compounds or in modifying the compound for specific applications (C. Gaul, D. Seebach, 2002).

Scientific Research Applications

Reproducibility and Accuracy in Isotherm Data

Research by Guan and Guiochon (1996) highlights the reproducibility and accuracy of isotherm data measured by chromatography for compounds like m-cresol and 2-isopropylphenol. This study emphasizes the importance of chromatographic techniques in determining the thermodynamic properties of compounds, critical for designing and understanding chemical reactions and processes Guan & Guiochon, 1996.

Selectivity Engineering in Chemical Synthesis

The work of Yadav and Salgaonkar (2005) on the selectivity engineering of 2,6-diisopropylphenol through isopropylation of phenol showcases the role of catalysts and reaction conditions in optimizing product yields. This research is crucial for the pharmaceutical industry, particularly in the synthesis of important drugs like propofol, demonstrating the application of chemical engineering principles to enhance selectivity and efficiency Yadav & Salgaonkar, 2005.

Antioxidant Properties and Neuroprotection

Murphy et al. (1992) explored the antioxidant properties of 2,6-diisopropylphenol, demonstrating its potential in acting as a free radical scavenger, similar to vitamin E. This study suggests applications in neuroprotection and the mitigation of oxidative stress, providing a foundation for further exploration into the therapeutic benefits of antioxidant compounds Murphy et al., 1992.

Mechanochemistry in Pharmaceutical Detoxification

Andini et al. (2012) investigated the mechanochemical detoxification of expired pharmaceuticals containing ibuprofen, highlighting a novel approach to managing pharmaceutical waste. This study exemplifies the application of mechanochemistry in environmental science and pharmacology, aiming to reduce the environmental impact of pharmaceutical compounds Andini et al., 2012.

Safety and Hazards

properties

IUPAC Name |

(4-propan-2-ylphenyl) 3-(1,3-dioxoisoindol-2-yl)propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c1-13(2)14-7-9-15(10-8-14)25-18(22)11-12-21-19(23)16-5-3-4-6-17(16)20(21)24/h3-10,13H,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFXFGYNUHOBBNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OC(=O)CCN2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5541921.png)

![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-(2-quinolinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5541944.png)

![(1S*,5R*)-6-(2-methoxyethyl)-3-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5541946.png)

![N-(4-methoxyphenyl)-6-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5541962.png)

![2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-fluorophenyl)acetamide](/img/structure/B5541972.png)

![N'-(2-bromobenzylidene)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5541992.png)

![2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]acetamide](/img/structure/B5541998.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4,6-dimethoxy-1,3,5-triazin-2-amine](/img/structure/B5542007.png)